![molecular formula C18H24Cl2N2O B2544036 1-[(4-Methoxyphenyl)(phenyl)methyl]piperazine dihydrochloride CAS No. 1171772-44-3](/img/structure/B2544036.png)
1-[(4-Methoxyphenyl)(phenyl)methyl]piperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Methoxyphenyl)(phenyl)methyl]piperazine dihydrochloride is a useful research compound. Its molecular formula is C18H24Cl2N2O and its molecular weight is 355.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Antimicrobial Activities
1-[(4-Methoxyphenyl)(phenyl)methyl]piperazine dihydrochloride and its derivatives have been explored for their antimicrobial properties. The synthesis of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, including those involving piperazine as a component, demonstrated good to moderate activities against various microorganisms, highlighting the potential of this chemical structure in antimicrobial drug development (Bektaş et al., 2007).
2. Dopamine Uptake Inhibition
The compound has been implicated in dopamine uptake inhibition, which is a significant area of study for neurological disorders and drug abuse. A study detailed the scale-up synthesis of a dopamine uptake inhibitor involving a compound structurally similar to this compound. The process aimed at improving yield, minimizing environmental impact, and eliminating the need for chromatographic purifications, indicating industrial and pharmaceutical relevance (Ironside et al., 2002).
3. Serotonin Receptor Imaging
The compound has shown promise in neuroimaging, particularly in targeting serotonin receptors. One study synthesized a potent serotonin 5-HT7 receptor antagonist with a low affinity for the 5-HT1A receptor. The compound, labeled with carbon-11, showed potential as a positron emission tomography (PET) radiotracer, demonstrating specific binding in rat brain regions with high 5-HT7 expression. This finding is significant for neuroimaging and the study of psychiatric and neurological disorders (Shimoda et al., 2013).
4. Fluorescent Ligands for Receptors
The structure of this compound is conducive to the synthesis of fluorescent ligands for receptor studies. A series of 1-(2-methoxyphenyl)piperazine derivatives with an environment-sensitive fluorescent moiety were synthesized, showing high receptor affinity and good fluorescence properties. This application is crucial for visualizing receptor interactions and studying drug-receptor dynamics at a cellular level (Lacivita et al., 2009).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 1-[(4-Methoxyphenyl)(phenyl)methyl]piperazine dihydrochloride are the serotonergic and dopaminergic receptors . These receptors play a crucial role in regulating mood, cognition, and behavior.
Mode of Action
This compound interacts with its targets by binding to the serotonergic and dopaminergic receptors . This binding results in changes in the neurotransmitter levels, leading to altered neuronal activity.
Biochemical Pathways
The compound affects the serotonin and dopamine pathways . The downstream effects include changes in mood, cognition, and behavior. The exact biochemical pathways and their downstream effects are still under investigation.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to changes in neurotransmitter levels and neuronal activity . These changes can lead to alterations in mood, cognition, and behavior.
Biochemische Analyse
Biochemical Properties
It is known to have euphoric, stimulant properties comparable to those produced by amphetamine . It is assumed to have a mixed mechanism of action, with serotonergic and dopamine antagonistic properties .
Cellular Effects
Given its assumed serotonergic and dopamine antagonistic properties, it may influence cell signaling pathways related to these neurotransmitters .
Molecular Mechanism
It is assumed to interact with serotonin and dopamine receptors, potentially leading to changes in gene expression .
Eigenschaften
IUPAC Name |
1-[(4-methoxyphenyl)-phenylmethyl]piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O.2ClH/c1-21-17-9-7-16(8-10-17)18(15-5-3-2-4-6-15)20-13-11-19-12-14-20;;/h2-10,18-19H,11-14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUAGFRGQXAXMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)N3CCNCC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
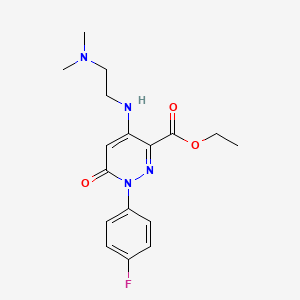

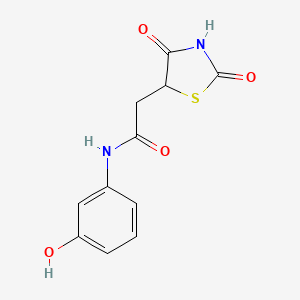

![6-butyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2543960.png)
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2543961.png)
![2-(4-(N,N-dimethylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2543963.png)
![2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2543965.png)
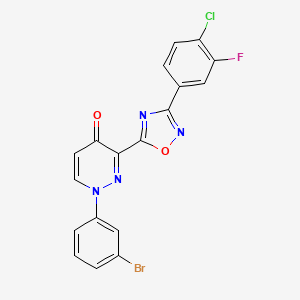
![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2543969.png)
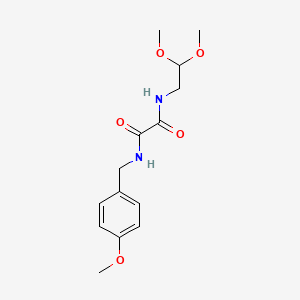
![Methyl 2-{[(7-chloro-9-methoxy-1-benzoxepin-4-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B2543972.png)
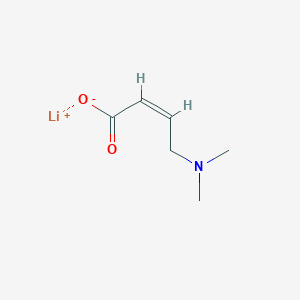
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2543974.png)
